N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
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Overview
Description
N-(butan-2-yl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a useful research compound. Its molecular formula is C25H24N6O3 and its molecular weight is 456.506. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Fluorescence Imaging
Piperazine derivatives, such as Hoechst 33258, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This property makes them valuable as fluorescent DNA stains for cellular biology applications, including chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. Such compounds also exhibit potential as radioprotectors and topoisomerase inhibitors, underlining their utility in drug design and as models for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Drug Metabolism and Pharmacokinetics
Arylpiperazine derivatives have been extensively studied for their pharmacological properties, particularly in the treatment of depression, psychosis, or anxiety. The metabolism of these compounds, including processes like N-dealkylation, highlights their systemic behavior and interactions with various neurotransmitter receptors. This knowledge aids in understanding their pharmacological effects and potential side effects, contributing to safer and more effective drug development (Caccia, 2007).
Inhibitors of Cytochrome P450 Isoforms
The selectivity and potency of chemical inhibitors targeting major human hepatic Cytochrome P450 (CYP) isoforms are crucial for assessing drug-drug interactions. Piperazine analogues play a role in this context as well, with some derivatives acting as selective inhibitors, thereby influencing the metabolic pathway and pharmacokinetics of coadministered drugs. This application is fundamental in predicting and managing potential drug interactions (Khojasteh et al., 2011).
Anti-mycobacterial Activity
Piperazine as a core structure has been identified in compounds exhibiting potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold in medicinal chemistry offers a promising avenue for the development of new, safer, and more effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications and Drug Design
Piperazine derivatives are foundational in the design of drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, and antiviral activities. The structural versatility of the piperazine ring allows for significant modifications, leading to compounds with distinct medicinal potentials. This demonstrates the critical role of piperazine derivatives in drug discovery and the development of new therapeutic agents (Rathi et al., 2016).
Mechanism of Action
Oxadiazoles
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Phenylpiperazines
Phenylpiperazines are a class of compounds that have shown promise as intestinal permeation enhancers . They have been found to enhance transepithelial transport with minimal cytotoxicity compared to similarly effective molecules .
Properties
IUPAC Name |
N-butan-2-yl-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-3-16(2)27-20(32)13-31-19-12-8-7-11-18(19)22-23(31)25(33)30(15-26-22)14-21-28-24(29-34-21)17-9-5-4-6-10-17/h4-12,15-16H,3,13-14H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAOBUSSRISHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=CC=CC=C2C3=C1C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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